molecular formula C13H17BrO2 B8692222 Methyl 2-bromo-2-(4-tert-butylphenyl)acetate

Methyl 2-bromo-2-(4-tert-butylphenyl)acetate

Cat. No.: B8692222
M. Wt: 285.18 g/mol
InChI Key: SSFWWSWAXDPNFX-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-tert-butylphenyl)acetate is an organic compound that belongs to the class of alpha-bromo esters. It is characterized by the presence of a bromine atom attached to the alpha position of the ester group, along with a tert-butyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(4-tert-butylphenyl)acetate typically involves the bromination of methyl 4-tert-butylphenylacetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the alpha position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-tert-butylphenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 4-tert-butylphenylmethanol.

    Oxidation: Formation of 4-tert-butylphenylacetic acid.

Scientific Research Applications

Methyl 2-bromo-2-(4-tert-butylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a reagent in polymerization reactions.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(4-tert-butylphenyl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Methyl 2-bromo-2-(4-tert-butylphenyl)acetate can be compared with other alpha-bromo esters such as:

  • Methyl alpha-bromophenylacetate
  • Ethyl alpha-bromophenylacetate
  • Methyl alpha-bromo-4-methylphenylacetate

Uniqueness

The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from other alpha-bromo esters. This structural feature can influence the compound’s reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

methyl 2-bromo-2-(4-tert-butylphenyl)acetate

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11H,1-4H3

InChI Key

SSFWWSWAXDPNFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of methyl 4-tert-butylphenylacetate (3.0 g), 1,3-dibromo-5,5-dimethylhydantoin (3.28 g) and azobisisobutyronitrile (AIBN, 0.01 g) in carbon tetrachloride (100 ml) was stirred in a 70° oil bath for hours. After cooling the mixture was filtered through Celite® and the filtrate was evaporated to give an oily residue of methyl α-bromo-4-tert-butylphenylacetate.
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